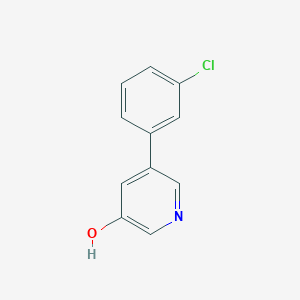

5-(3-Chlorophenyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-3-1-2-8(4-10)9-5-11(14)7-13-6-9/h1-7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPMIWNINATTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682695 | |

| Record name | 5-(3-Chlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258616-41-9 | |

| Record name | 5-(3-Chlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 3 Chlorophenyl Pyridin 3 Ol and Analogous Structures

Strategic Approaches to Pyridine (B92270) Ring Construction

The de novo synthesis of the pyridine ring is a cornerstone of preparing highly substituted pyridines. These methods offer the flexibility to introduce desired substitution patterns from acyclic precursors.

Cyclization and Heteroannulation Routes

A variety of cyclization and heteroannulation reactions have been developed for the synthesis of the pyridine nucleus. One powerful method is the transition metal-catalyzed [2+2+2] cycloaddition reaction, which can construct the pyridine ring from nitriles and two alkyne molecules. researchgate.netacsgcipr.org This approach is highly atom-economical and allows for the control of the substitution pattern on the resulting pyridine. researchgate.netmcmaster.ca

Another important strategy involves the condensation of carbonyl compounds with amines or ammonia derivatives. beilstein-journals.org The Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis are classic examples that fall under this category, though they may have limitations in terms of regioselectivity and functional group tolerance for complex structures. beilstein-journals.org More contemporary methods include multicomponent condensation reactions that offer a more direct route to highly functionalized pyridines. nih.gov

Ring expansion methodologies have also emerged as a novel approach. For instance, a rhodium carbenoid-induced ring expansion of isoxazoles with vinyldiazo compounds can produce highly substituted pyridines in a one-pot synthesis. nih.govorganic-chemistry.org This process involves the initial formation of a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. organic-chemistry.org

Functionalization of Pre-existing Pyridine Systems

An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. This approach is particularly useful when the desired pyridine core is readily available. Direct C-H functionalization has become a powerful tool in recent years, allowing for the introduction of substituents without the need for pre-functionalized starting materials. beilstein-journals.org Transition-metal and rare earth metal-catalyzed C-H activation can be employed to introduce alkyl or aryl groups at specific positions on the pyridine ring. beilstein-journals.org

For the synthesis of 5-(3-chlorophenyl)pyridin-3-ol, one could envision starting with a 3-hydroxypyridine (B118123) or a protected derivative and introducing the 3-chlorophenyl group at the 5-position. However, controlling the regioselectivity of such reactions can be challenging due to the inherent reactivity of the pyridine ring.

Regioselective Introduction of the 3-Chlorophenyl Moiety

The introduction of the 3-chlorophenyl group at the 5-position of the pyridin-3-ol core is a critical step that requires high regioselectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Transition metal-catalyzed cross-coupling reactions are among the most efficient and versatile methods for the formation of carbon-carbon bonds, making them ideal for introducing the 3-chlorophenyl moiety.

The Suzuki-Miyaura reaction is a widely used method that couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com For the synthesis of this compound, this would typically involve the reaction of a 5-halopyridin-3-ol (or its protected form) with 3-chlorophenylboronic acid. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govbohrium.com

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.orgorgsyn.org A plausible route would involve the coupling of a 5-halopyridin-3-ol with (3-chlorophenyl)zinc chloride.

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild. wikipedia.orgorgsyn.org A 5-(trialkylstannyl)pyridin-3-ol could be coupled with 3-chloroiodobenzene to afford the desired product. One of the main drawbacks of the Stille coupling is the toxicity of the organotin reagents. organic-chemistry.org

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Suzuki-Miyaura | 3-Chlorophenylboronic acid | 5-Bromo-pyridin-3-ol | Pd(PPh₃)₄ |

| Negishi | (3-Chlorophenyl)zinc chloride | 5-Iodo-pyridin-3-ol | PdCl₂(dppf) |

| Stille | 5-(Tributylstannyl)pyridin-3-ol | 1-Bromo-3-chlorobenzene | Pd(PPh₃)₄ |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) on the pyridine ring can also be a viable strategy, although it is generally more challenging to achieve substitution at the 5-position. The pyridine ring is electron-deficient, which facilitates nucleophilic attack. However, this attack preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.comstudy.comechemi.com This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. stackexchange.compearson.com

To achieve substitution at the 5-position via an SNAr mechanism, the pyridine ring would need to be appropriately activated with strong electron-withdrawing groups, and the nucleophile would be a derivative of 3-chlorobenzene. This approach is generally less common for this specific substitution pattern compared to cross-coupling reactions.

Elaboration and Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound offers a versatile handle for further functionalization, which can be crucial for modulating the compound's biological activity. nih.gov Standard reactions for phenolic hydroxyl groups can be applied, although the reactivity may be influenced by the electronic properties of the pyridine ring.

Common derivatization strategies include:

Etherification: Reaction with alkyl halides or sulfonates in the presence of a base to form ethers.

Esterification: Acylation with acid chlorides or anhydrides to produce esters.

Formation of Carbamates: Reaction with isocyanates to yield carbamates.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a triflate, which can then be used in cross-coupling reactions to introduce other functional groups.

The choice of reaction conditions, particularly the base, is critical to avoid undesired side reactions on the pyridine ring. For instance, strong bases could potentially deprotonate other positions on the ring or catalyze rearrangements. Pyridine itself can be used as a solvent and a mild base in many of these transformations. nih.gov

| Derivative | Reagent | Reaction Type |

| O-Alkyl Ether | Alkyl halide (e.g., CH₃I) | Williamson Ether Synthesis |

| O-Acyl Ester | Acyl chloride (e.g., CH₃COCl) | Esterification |

| O-Carbamate | Isocyanate (e.g., PhNCO) | Carbamoylation |

| O-Triflate | Triflic anhydride | Sulfonylation |

Sustainable and Efficient Synthetic Protocols

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern green chemistry, aiming to reduce the environmental impact of chemical processes while maximizing efficiency in terms of yield, reaction time, and resource utilization. nih.govmdpi.com In the context of synthesizing this compound and its analogous structures, several innovative strategies have emerged that align with these principles. These protocols, including multicomponent reactions, microwave-assisted synthesis, and the use of recyclable catalysts, offer significant advantages over traditional synthetic routes. nih.govresearchgate.net

One-pot multicomponent reactions (MCRs) represent a particularly powerful approach, enabling the synthesis of complex molecules like substituted pyridines from simple precursors in a single step, thereby reducing waste and saving time. beilstein-journals.org These reactions are known for their high atom economy and procedural simplicity. mdpi.com For instance, a novel one-pot, three-component condensation of alkenes, ketones, and ammonium acetate has been developed for the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives under solvent-free conditions, offering high yields in a short reaction time. mdpi.com Another efficient one-pot strategy involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions to produce 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov

Microwave-assisted organic synthesis (MAOS) has also gained prominence as a green chemistry tool. nih.gov This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. jocpr.comnih.gov A comparative study on the synthesis of 4,6-diarylpyrimidines demonstrated that while conventional heating resulted in slightly higher yields, the microwave-assisted strategy accomplished the synthesis in substantially shorter reaction times with comparable efficiencies. nih.govnih.gov For example, the microwave-assisted synthesis of 2-amino-4,6-diphenylpyrimidine yielded 86% of the product in a significantly reduced time compared to the 94% yield obtained through conventional heating over a longer period. nih.gov Similarly, the synthesis of novel pyridine derivatives via a one-pot, four-component reaction under microwave irradiation resulted in excellent yields (82%–94%) and very short reaction times (2–7 minutes). nih.gov

The use of recyclable catalysts is another key aspect of sustainable synthesis, addressing the growing concern over the use of hazardous and expensive materials. researchgate.net Nano-catalysts, for instance, are gaining attention due to their high efficiency, large surface area, and ease of recovery and reuse. researchgate.netnih.gov A study on the synthesis of pyrido[2,3-d]pyrimidines utilized a nano-catalyst that could be recycled four times without a significant loss in its catalytic performance. nih.gov Similarly, sulfonic acid-functionalized nano zeolite NaY has been employed as a recyclable Brønsted acid catalyst for the green synthesis of pyridines and 1,4-dihydropyridines, demonstrating high product yields and the ability to be reused up to seven times without significant loss of activity. researchgate.net

Flow chemistry is another advanced methodology that offers enhanced safety, scalability, and precise control over reaction parameters. nih.gov This technique is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. Continuous flow systems can significantly reduce reaction times and improve yields compared to batch processes. acs.orgnih.gov

These sustainable and efficient protocols provide a robust framework for the synthesis of this compound and a diverse range of analogous structures, paving the way for more environmentally benign and economically viable chemical manufacturing.

Detailed Research Findings

Recent research has provided valuable data on the application of these sustainable methods for the synthesis of pyridine derivatives analogous to this compound.

One-Pot Multicomponent Reactions:

A study by Elinson and coworkers detailed a one-pot synthesis of 5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridines from salicylaldehydes, malononitrile dimer, and 4-hydroxypyridine-2(1H)-ones. This method achieved high yields ranging from 61–97% in a small amount of pyridine. researchgate.net Another example is the three-component synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives, which, under solvent-free conditions, produced yields of up to 62%. mdpi.com

Microwave-Assisted Synthesis:

A comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines highlighted the efficiency of microwave irradiation. nih.govnih.gov The synthesis of 2-amino-4,6-diphenylpyrimidine, for instance, was achieved in a significantly shorter time with a yield of 86% under microwave conditions, compared to 94% with conventional heating. nih.gov In another study, the synthesis of trisubstituted pyridine-3-carbonitrile derivatives was accomplished in 10-30 minutes with yields of 49-90% using microwave irradiation. jocpr.com

The following interactive table provides a summary of the comparative yields and reaction times for the synthesis of various pyridine and pyrimidine derivatives using conventional versus microwave-assisted methods.

Recyclable Catalysts:

The development of heterogeneous catalysts that can be easily recovered and reused is a significant advancement in green chemistry. For the synthesis of pyridines and 1,4-dihydropyridines, a sulfonic acid-functionalized nano zeolite NaY catalyst has been shown to be highly effective and reusable for up to seven cycles without a significant drop in activity. researchgate.net Another example is a nano-magnetic silica-bonded S-sulfonic acid which was used as an efficient and recyclable catalyst for the synthesis of pyrido[2,3-d]pyrimidines, demonstrating high yields and short reaction times. researchgate.net

The table below illustrates the reusability of a modified LDH nano-catalyst in the synthesis of pyrido[2,3-d]pyrimidine derivatives.

These findings underscore the potential of sustainable and efficient synthetic protocols to revolutionize the production of complex heterocyclic compounds like this compound, offering greener and more economical alternatives to traditional methods.

Sophisticated Spectroscopic and Structural Characterization of 5 3 Chlorophenyl Pyridin 3 Ol

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups and the vibrational modes of a molecule. The FTIR and Raman spectra of 5-(3-Chlorophenyl)pyridin-3-ol would be expected to show characteristic absorption and scattering bands corresponding to the O-H, C-H, C=C, C-N, and C-Cl bonds within the molecule. This information provides a molecular fingerprint that can be used for identification and structural elucidation. A thorough search of scientific databases and literature did not yield any experimental FTIR or Raman spectroscopic data for this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of this compound, confirming its molecular formula. Additionally, analysis of the fragmentation pattern in the mass spectrum would offer valuable insights into the compound's structure and the relative stability of its constituent parts. Regrettably, no experimental mass spectrometry data, including high-resolution mass spectra or fragmentation analysis, for this compound could be located in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and to characterize its chromophores. The UV-Vis spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, providing information about its electronic structure and conjugation. This data is useful for both qualitative and quantitative analysis. A search for the UV-Vis absorption spectrum of this compound in the scientific literature did not yield any specific experimental results.

Computational and Theoretical Chemistry Insights into 5 3 Chlorophenyl Pyridin 3 Ol

Quantum Chemical Calculations: Electronic Structure, Tautomerism, and Conformational Preferences (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, potential tautomeric forms, and conformational possibilities of 5-(3-chlorophenyl)pyridin-3-ol.

Electronic Structure: The electronic structure is fundamentally defined by the interplay of the pyridine (B92270) ring, the hydroxyl group, and the 3-chlorophenyl substituent. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group through an inductive effect, influencing the electron density distribution across the ring. youtube.com Conversely, the hydroxyl group at the 3-position is an electron-donating group through resonance. The 3-chlorophenyl group at the 5-position primarily exerts an electron-withdrawing inductive effect due to the chlorine atom's electronegativity. DFT calculations would likely reveal a non-uniform charge distribution, with the nitrogen and chlorine atoms possessing higher electron densities.

Tautomerism: 3-Hydroxypyridine (B118123) derivatives can exist in equilibrium with their keto tautomer, a pyridone. For 3-hydroxypyridine itself, studies have shown that the equilibrium can be influenced by the solvent. researchgate.netwayne.edu In the case of this compound, two primary tautomers are expected: the enol form (this compound) and the keto form (5-(3-chlorophenyl)pyridin-3(2H)-one).

Computational studies on similar systems, like 2-hydroxypyridine, indicate that the relative stability of tautomers can be accurately predicted by combining geometry optimization, polarization functions, and correlation energy in calculations. wayne.edu For this compound, DFT calculations would be necessary to determine the dominant tautomer in various environments (gas phase vs. solvent), as the substituent and its position can significantly impact the equilibrium. rsc.org The enol form is generally more aromatic, while the keto form may be stabilized by strong intermolecular hydrogen bonding in condensed phases. nih.gov

Conformational Preferences: The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the pyridine and chlorophenyl rings. DFT calculations can map the potential energy surface as a function of the dihedral angle between the two rings. nih.gov This would likely reveal the most stable conformation, which is expected to be a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

Table 1: Predicted Tautomeric Forms of this compound

| Tautomer Name | Chemical Structure | Key Features |

| Enol Form (Hydroxypyridine) | This compound | Aromatic pyridine ring, Hydroxyl (-OH) group |

| Keto Form (Pyridone) | 5-(3-Chlorophenyl)pyridin-3(2H)-one | Non-aromatic dihydropyridinone ring, Carbonyl (C=O) group |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), making it a likely site for nucleophilic interaction. The chlorine atom would also contribute to the electrostatic potential, influencing the reactivity of the phenyl ring.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. youtube.comwikipedia.orgyoutube.com

HOMO: The HOMO represents the ability to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group. The energy of the HOMO is indicative of the molecule's ionization potential.

LUMO: The LUMO represents the ability to accept electrons. The LUMO is likely distributed over the pyridine and chlorophenyl rings, particularly on the carbon atoms, making them susceptible to nucleophilic attack. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower kinetic stability. The presence of the chlorophenyl and hydroxyl substituents would modulate this gap compared to unsubstituted 3-hydroxypyridine.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Pyridine ring and oxygen atom | Site of electrophilic attack and oxidation |

| LUMO | Pyridine and chlorophenyl rings | Site of nucleophilic attack and reduction |

| HOMO-LUMO Gap | Moderate | Determines overall chemical reactivity and stability |

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Investigations of Bonding Interactions

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the electron density to define atoms and the bonds between them. nih.gov An AIM analysis of this compound would allow for the characterization of bond critical points, providing quantitative measures of bond strength and type (e.g., covalent, ionic, hydrogen bonds). This would be particularly insightful for examining the C-Cl, C-N, and C-O bonds, as well as any potential intramolecular hydrogen bonding in specific conformations.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in terms of localized orbitals, corresponding to the familiar Lewis structures of lone pairs and bonds. joaquinbarroso.com For this compound, NBO analysis would quantify:

Hybridization: The hybridization of atomic orbitals on each atom.

Bonding and Lone Pairs: The composition of the sigma and pi bonds, as well as the lone pair orbitals on the nitrogen, oxygen, and chlorine atoms.

Hyperconjugative Interactions: NBO analysis can reveal stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, it could show delocalization of the oxygen lone pair electrons into the antibonding orbitals of the pyridine ring, or interactions involving the chlorine lone pairs and the phenyl ring. These interactions are crucial for understanding the molecule's stability and electronic properties. niscpr.res.innih.gov

Table 3: Predicted NBO Analysis Insights

| Interaction Type | Donor Orbital (Filled) | Acceptor Orbital (Empty) | Predicted Significance |

| Resonance | Lone pair of Oxygen (n_O) | π* orbitals of Pyridine ring | High; contributes to electron donation |

| Hyperconjugation | Lone pair of Nitrogen (n_N) | σ* orbitals of adjacent C-C/C-H bonds | Moderate; influences ring stability |

| Inductive Effect | Lone pair of Chlorine (n_Cl) | σ* orbitals of Phenyl ring | Moderate; contributes to electron withdrawal |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, particularly its interactions with a solvent like water. researchgate.netnih.govnih.gov An MD simulation would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms over a series of time steps. This would allow for the study of:

Solvation Shell: The structure and dynamics of water molecules immediately surrounding the solute molecule. Water molecules are expected to form hydrogen bonds with the hydroxyl group and the pyridine nitrogen. github.io

Conformational Dynamics: How the molecule explores different conformations, such as the rotation of the chlorophenyl ring, in a solution.

Hydrogen Bonding: The lifetime and geometry of hydrogen bonds between the molecule and the solvent, as well as potential intermolecular hydrogen bonds between two molecules of this compound. nih.gov

These simulations are crucial for understanding how the solvent environment affects the properties and behavior of the molecule, which can differ significantly from the gas phase.

Prediction of Reactivity Parameters and Reaction Pathways

Based on the computational analyses described above, several reactivity parameters can be predicted.

Local Reactivity Descriptors (Fukui Functions): Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. This would provide a more detailed picture of reactivity than the MEP alone. nih.gov

Reaction Pathways: Computational chemistry can be used to model potential reaction pathways. For example, the mechanism of electrophilic substitution on the pyridine or phenyl rings could be investigated by calculating the structures and energies of intermediates and transition states. The relative activation energies for reactions at different positions would indicate the most likely products. Studies on related chloropyridines show that the position of the chlorine and the nature of the attacking species are critical in determining the outcome of nucleophilic substitution reactions. wuxiapptec.com

Coordination Chemistry of 5 3 Chlorophenyl Pyridin 3 Ol As a Ligand

Chelation Modes and Ligand Binding Sites within Metal Complexes

As a substituted pyridinol, 5-(3-Chlorophenyl)pyridin-3-ol possesses two primary potential donor sites for coordination with metal ions: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. This arrangement allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with a central metal ion. The deprotonation of the hydroxyl group creates an anionic oxygen donor, which, in conjunction with the neutral pyridine nitrogen, facilitates the formation of neutral or charged metal complexes depending on the metal ion's oxidation state and the presence of other ligands.

The electronic properties of the ligand, influenced by the electron-withdrawing chloro-substituted phenyl ring at the 5-position, can affect the electron density on both the pyridine nitrogen and the hydroxyl oxygen. This, in turn, influences the ligand's coordination strength and the stability of the resulting metal complexes. The specific binding modes can vary, with the ligand potentially acting as a monodentate ligand through either the nitrogen or oxygen atom, or, more commonly, as a bidentate N,O-donor. In some cases, the oxygen atom can also act as a bridging atom between two metal centers, leading to the formation of polynuclear complexes.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complexes. Complexes with a range of transition metals, including but not limited to Cu(II), Zn(II), Cd(II), Hg(II), Mn(II), Co(II), and Ni(II), can be prepared.

The structural characterization of these complexes is crucial for understanding their properties. Single-crystal X-ray diffraction is a powerful technique to determine the precise coordination geometry around the metal center, as well as bond lengths and angles within the complex. For instance, in a hypothetical square planar Cu(II) complex, one would expect to find the copper ion coordinated to two deprotonated this compound ligands. The coordination geometry can vary depending on the metal ion and other coordinating ligands, with possibilities including tetrahedral, square pyramidal, and octahedral arrangements.

Table 1: Hypothetical Structural Data for a Cu(II) Complex with this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 105.2 |

| Coordination Geometry | Distorted Square Planar |

| Cu-N bond length (Å) | 2.01 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical structural parameters.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques provide valuable insights into the electronic structure and the nature of the metal-ligand bond in complexes of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), EPR spectroscopy is particularly informative. The g-tensor values and hyperfine coupling constants obtained from the EPR spectrum can reveal details about the coordination environment and the degree of covalency in the metal-ligand bonds. For a Cu(II) complex in an axial environment, one would expect to observe g|| > g⊥ > 2.0023, which is characteristic of a dₓ²-y² ground state.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes in the UV-Vis region show bands corresponding to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the metal-ligand interaction. For example, the d-d transitions for an octahedral Ni(II) complex are typically in the visible region and can be used to calculate ligand field parameters.

Table 2: Illustrative Spectroscopic Data for a Ni(II) Complex

| Spectroscopic Technique | Observed Features | Interpretation |

|---|---|---|

| UV-Vis | λmax at ~400 nm and ~650 nm | d-d transitions suggesting an octahedral geometry |

Note: The data in this table is illustrative and represents typical values for such complexes.

Theoretical Elucidation of Coordination Geometries and Electronic Properties of Complexes

Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing a deeper understanding of the coordination chemistry of this compound complexes. Theoretical calculations can be used to predict the most stable coordination geometries, calculate bond energies, and analyze the electronic structure of the complexes.

By modeling the interaction between the ligand and various metal ions, it is possible to determine the preferred coordination modes and the relative stabilities of different isomers. Furthermore, DFT calculations can simulate spectroscopic properties, such as UV-Vis and EPR spectra, which can then be compared with experimental results to validate the proposed structures. The analysis of molecular orbitals can elucidate the nature of the metal-ligand bonding, distinguishing between sigma-donating and pi-accepting contributions.

Catalytic Potentials of this compound Metal Complexes

For instance, copper complexes are known to catalyze oxidation reactions, while palladium and nickel complexes are often employed in cross-coupling reactions. The presence of the chlorophenyl substituent on the pyridine ring can influence the catalytic activity by modifying the electronic properties of the metal center. The ligand can also play a role in stabilizing the catalytically active species and influencing the selectivity of the reaction. Further research is needed to explore the full catalytic potential of these specific metal complexes.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of 5 3 Chlorophenyl Pyridin 3 Ol Derivatives

In Silico Approaches to Target Identification and Ligand-Receptor Interactions (e.g., Molecular Docking, Pharmacophore Modeling)

In silico methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual libraries and providing insights into ligand-receptor interactions at a molecular level. For derivatives of 5-(3-Chlorophenyl)pyridin-3-ol, these computational approaches have been pivotal in identifying potential biological targets and elucidating binding modes.

Molecular Docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. Studies on related pyridine (B92270) scaffolds have utilized docking to explore binding within the active sites of various enzymes, including DNA gyrase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov These simulations reveal key interactions, such as hydrogen bonds between the pyridin-3-ol moiety and amino acid residues in the enzyme's hinge region, as well as hydrophobic interactions involving the 3-chlorophenyl group, which often settles into a deep hydrophobic pocket.

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated from a set of known active ligands or from the structure of the target receptor's active site. dovepress.comnih.gov For pyridine derivatives, pharmacophore models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. rsc.orgnih.gov These models serve as 3D queries for virtual screening to identify novel compounds with the potential for similar biological activity. dovepress.com

| Pharmacophore Feature | Description | Example Interaction Moiety |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from the protein backbone. | Pyridine Nitrogen |

| Hydrogen Bond Donor (HBD) | Donates a hydrogen bond to a key residue. | Hydroxyl Group at C3 |

| Aromatic Ring (AR) | Participates in π-π stacking interactions. | Pyridine Ring |

| Hydrophobic Region (HY) | Occupies a non-polar pocket in the active site. | 3-Chlorophenyl Group |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics in Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) such as lipophilicity (logP), electronic effects, and steric parameters, QSAR models can predict the activity of novel, unsynthesized analogs, thereby guiding lead optimization. researchgate.netchemrxiv.org

For this compound derivatives, 2D-QSAR and 3D-QSAR models have been developed. rsc.orgnih.gov These models help researchers understand which structural modifications are likely to enhance potency. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent or introducing an electron-withdrawing group at a specific position on the phenyl ring leads to a predictable increase in inhibitory activity against a target enzyme.

Cheminformatics plays a crucial role in this process by calculating molecular descriptors and managing the large datasets required for building robust QSAR models. researchgate.net These tools aid in filtering compound libraries to prioritize candidates with drug-like properties for synthesis, a key step in the Design-Make-Test-Analyze (DMTA) cycle of lead optimization. chemrxiv.orgvolkamerlab.org

| Compound | Substituent (at Phenyl C3) | LogP (Descriptor) | Electronic Parameter (σ) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| 1 | -H | 2.1 | 0.00 | 5.2 |

| 2 | -Cl | 2.8 | 0.37 | 0.8 |

| 3 | -CH₃ | 2.6 | -0.17 | 3.1 |

| 4 | -F | 2.2 | 0.06 | 2.5 |

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Active Site Binding, Protein-Ligand Interactions)

Understanding the precise molecular interactions between a drug candidate and its biological target is fundamental to mechanism-based drug design. For derivatives of this compound, their mechanism of action is often rooted in their ability to bind with high affinity to the active site of specific enzymes.

The binding of these ligands is governed by a combination of non-covalent interactions:

Hydrogen Bonds: The hydroxyl group of the pyridin-3-ol core and the nitrogen atom of the pyridine ring are critical hydrogen bond donors and acceptors, respectively. They frequently form hydrogen bonds with the backbone amide groups of amino acids in the hinge region of kinase enzymes or with key residues in other enzyme active sites. nih.gov

Hydrophobic Interactions: The 3-chlorophenyl ring is a key hydrophobic moiety. It typically binds within a hydrophobic pocket in the target protein, displacing water molecules and contributing significantly to the binding affinity. nih.gov

π-Stacking Interactions: The aromatic pyridine and phenyl rings can engage in π-π stacking or edge-to-face interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the active site. nih.gov

For instance, in a study of a related 5-(3-chlorophenyl) compound, the mechanism was found to involve interactions with voltage-gated sodium channels. researchgate.net The sum of these interactions dictates the compound's potency and selectivity for its target.

| Ligand Moiety | Interaction Type | Typical Interacting Protein Residue |

|---|---|---|

| Pyridin-3-ol -OH | Hydrogen Bond (Donor) | Aspartate, Glutamate |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Cysteine, Serine |

| 3-Chlorophenyl Ring | Hydrophobic Interaction | Leucine, Valine, Alanine |

| Aromatic Rings | π-π Stacking | Phenylalanine, Tyrosine |

Investigation of Specific Biological Pathways

The versatility of the this compound scaffold allows for its derivatization to target a range of biological pathways implicated in various diseases.

Several pyridine derivatives have demonstrated potent antimicrobial activity, with a primary mechanism being the inhibition of bacterial DNA gyrase. nih.govnih.gov DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. drugbank.com

Derivatives based on a pyridine-3-carboxamide (B1143946) scaffold have been designed as inhibitors that target the ATPase subunit of DNA gyrase (GyrB). nih.govresearchgate.net These compounds act as competitive inhibitors of ATP, binding to the ATP-binding pocket of GyrB and preventing the conformational changes necessary for its enzymatic activity. This disruption of DNA topology ultimately leads to bacterial cell death. researchgate.net Structure-based design has been instrumental in developing derivatives with excellent enzyme inhibitory activity and potent efficacy against Gram-positive bacteria. nih.gov

| Compound | Modifications to Pyridine Scaffold | GyrB IC₅₀ (µM) |

|---|---|---|

| 5 | 5-(3-Chlorophenyl)-3-carboxamide | 0.55 |

| 6 | N-ethylurea at C6 | 0.12 |

| 7 | 5-(3-Fluorophenyl)-3-carboxamide | 1.20 |

| 8 | N-propylurea at C6 | 0.25 |

The this compound scaffold has been explored for the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, selective inhibition of COX-2, which is upregulated at sites of inflammation, is a key strategy to reduce gastrointestinal side effects. researchgate.net

The design of selective COX-2 inhibitors often involves incorporating specific pharmacophoric features, such as a methylsulfonyl (–SO₂Me) or sulfonamide (–SO₂NH₂) moiety, onto a heterocyclic core. nih.govnih.gov These groups can interact with a secondary pocket present in the COX-2 active site but not in COX-1, thereby conferring selectivity. nih.gov Docking studies with pyridine-based analogs have helped elucidate the binding modes that lead to potent and selective COX-2 inhibition. researchgate.net

Beyond COX inhibition, some heterocyclic compounds can modulate inflammatory responses by interfering with cytokine pathways. Studies on structurally related pyrrole (B145914) derivatives have shown that they can suppress the production of the pro-inflammatory cytokine TNF-α while increasing levels of the anti-inflammatory cytokine TGF-β1, indicating an immunomodulatory mechanism. mdpi.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib (Reference) | 5.34 | 0.27 | 19.7 |

| Derivative A | >100 | 0.35 | >285 |

| Derivative B | 15.2 | 0.78 | 19.5 |

| Derivative C | >100 | 0.29 | >344 |

A significant area of research for this compound derivatives is the inhibition of receptor tyrosine kinases, particularly VEGFR-2, a key regulator of angiogenesis. wikipedia.org Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for anticancer therapies. nih.govsemanticscholar.org

VEGFR-2 inhibitors are typically small molecules that bind competitively to the ATP-binding site within the kinase domain, preventing receptor autophosphorylation and blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. wikipedia.org SAR studies have consistently shown that the nature and position of substituents on the phenyl ring are critical for potent VEGFR-2 inhibition. Specifically, derivatives with a substituent at the 3-position of the phenyl ring, such as a chloro or fluoro group, often demonstrate the strongest inhibitory activity. nih.gov The 3-chlorophenyl derivative, in particular, has been identified as a potent inhibitor of VEGFR-2. nih.gov

| Compound | Phenyl Substitution | VEGFR-2 IC₅₀ (nM) |

|---|---|---|

| 9 | 3-Methylphenyl | 16 |

| 10 | 3-Fluorophenyl | 47 |

| 11 | 3-Chlorophenyl | 75 |

| 12 | 4-Methylphenyl | >100 |

| 13 | 4-Chlorophenyl | >100 |

Data derived from related scaffolds to illustrate SAR trends. nih.gov

Impact of Structural Modifications on Mechanistic Biological Efficacy

The biological efficacy of this compound derivatives is highly sensitive to structural modifications. Research has demonstrated that even minor changes to the molecular scaffold can lead to significant variations in binding affinity and functional activity at biological targets. This is particularly evident in studies exploring the influence of substituents on the pyridine and phenyl rings.

Systematic investigations into the structure-activity relationships of 5-substituted pyridine analogues have revealed the critical role of the substituent at the 5-position of the pyridine ring in determining the compound's affinity for certain central nervous system (CNS) receptors. nih.gov Specifically, the nature of the aryl group at this position significantly modulates the binding potency.

Studies on a series of 5-aryl-3-(pyrrolidinylmethoxy)pyridine analogues, which share a similar 5-phenyl-pyridin-3-ol core structure, have provided detailed insights into the impact of substitutions on the phenyl ring. These analogues were evaluated for their binding affinity at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). The parent compound in this series, with an unsubstituted phenyl ring at the C5 position, exhibited a high binding affinity. The introduction of substituents onto this phenyl ring led to a range of effects on the binding affinity, highlighting the sensitivity of the receptor's binding pocket to the steric and electronic properties of the substituent. nih.gov

For instance, the position and nature of the substituent on the phenyl ring were found to be critical. The data from these studies can be summarized to illustrate the impact of these structural modifications on biological efficacy, as measured by the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity.

| Compound | Substitution on Phenyl Ring | Binding Affinity (Ki, nM) |

|---|---|---|

| 1 | Unsubstituted | 0.15 |

| 2 | 3-Chloro | 0.055 |

| 3 | 4-Chloro | 0.11 |

| 4 | 2-Chloro | 0.69 |

| 5 | 3-Methyl | 0.091 |

| 6 | 4-Methoxy | 0.23 |

The data clearly indicates that a chloro substitution at the 3-position of the phenyl ring results in the highest binding affinity (Ki = 0.055 nM), suggesting a favorable interaction within the receptor's binding site. In contrast, moving the chloro substituent to the 2-position leads to a significant decrease in affinity (Ki = 0.69 nM), indicating steric hindrance or an unfavorable electronic interaction. A methyl group at the 3-position also confers high affinity (Ki = 0.091 nM), while a methoxy (B1213986) group at the 4-position results in a moderate affinity (Ki = 0.23 nM). nih.gov

These findings underscore the importance of the substitution pattern on the C5-phenyl ring for achieving high-affinity binding to neuronal nAChRs. The steric bulk, electronic properties, and position of the substituent all play a crucial role in modulating the biological efficacy of these 5-phenyl-pyridin-3-ol derivatives. This detailed understanding of the SAR is instrumental in the rational design of new analogues with improved potency and selectivity.

Advanced Materials and Supramolecular Applications of 5 3 Chlorophenyl Pyridin 3 Ol

Incorporation into Polymeric Materials

The functional groups present in 5-(3-chlorophenyl)pyridin-3-ol make it a promising candidate for incorporation into various polymeric materials, potentially imparting them with enhanced thermal, optical, or recognition properties. The hydroxyl group can be readily utilized for polymerization reactions, such as esterification or etherification, to form polyester (B1180765) or polyether chains. Furthermore, it can serve as a reactive site for grafting onto existing polymer backbones.

The integration of the this compound moiety into polymer structures could lead to materials with several desirable characteristics. The rigid aromatic rings would likely enhance the thermal stability and mechanical strength of the resulting polymers. The polar pyridine (B92270) and hydroxyl groups could improve adhesion and modify the surface properties of materials. Moreover, the presence of the chlorine atom can influence the material's flame retardancy and refractive index.

| Potential Polymer Type | Incorporation Method | Anticipated Property Enhancement |

| Polyesters/Polycarbonates | Condensation polymerization of a diacid/phosgene with the hydroxyl group | Increased glass transition temperature, enhanced thermal stability |

| Polyethers | Williamson ether synthesis with a dihaloalkane | Modified solubility, potential for metal coordination |

| Epoxy Resins | Curing agent via reaction of the hydroxyl group with epoxide rings | Improved mechanical properties and chemical resistance |

| Functionalized Polyolefins | Grafting polymerization onto the polymer backbone | Enhanced surface polarity, introduction of metal binding sites |

Self-Assembly and Nanostructure Formation

The field of supramolecular chemistry focuses on the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. The molecular structure of this compound is well-suited for directing self-assembly processes to form a variety of nanostructures, such as nanowires, nanoribbons, or vesicles.

The key intermolecular interactions that can drive the self-assembly of this compound include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, leading to the formation of robust one-dimensional chains or two-dimensional sheets.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites, including the pyridine nitrogen of an adjacent molecule. This directional interaction is a powerful tool for controlling crystal packing and supramolecular architecture. acs.orgnih.govresearchgate.net

π-π Stacking: The electron-rich pyridine ring and the electron-deficient chlorophenyl ring can engage in favorable π-π stacking interactions, further stabilizing the self-assembled structures.

Molecular aggregation studies of similar pyridine-appended fluorophores have demonstrated the formation of 1D nanostructures with tunable fluorescence, indicating the potential for this compound to form emissive nanomaterials. rsc.org The interplay of these non-covalent forces could be fine-tuned by modifying solvent polarity, temperature, or by introducing co-assembling molecules, offering a pathway to control the morphology and properties of the resulting nanostructures.

| Driving Interaction | Potential Supramolecular Synthon | Resulting Nanostructure |

| Hydrogen Bonding | O-H···N (pyridine) | 1D chains, 2D sheets |

| Halogen Bonding | C-Cl···N (pyridine) | Linear arrays, layered structures |

| π-π Stacking | Phenyl-Pyridine | Stacked columnar or lamellar structures |

Chemo-sensing and Probe Development

The pyridine moiety is a well-known coordinating ligand for a variety of metal ions. The incorporation of a fluorophore or chromophore into a molecule containing a pyridine unit often leads to a chemosensor, where the binding of a metal ion results in a detectable change in the optical properties (e.g., fluorescence quenching or enhancement, color change). acs.orgnih.govbohrium.com

This compound possesses the necessary components to function as a potential chemosensor. The pyridin-3-ol unit can act as a binding site for metal ions. While the parent molecule itself may not be strongly fluorescent, it could be chemically modified to include a fluorescent reporting group. Alternatively, its coordination to a metal ion could induce aggregation-induced emission (AIE) or chelation-enhanced fluorescence (CHEF).

The selectivity of such a chemosensor would be dictated by the specific coordination geometry and electronic properties of the pyridin-3-ol binding pocket. The chlorophenyl group could also play a role in modulating the electronic properties of the pyridine ring, thereby influencing its binding affinity and selectivity for different metal ions. Research on pyrazole-based probes has shown that the type and number of heteroatoms are crucial for the selectivity of the probe. nih.gov

| Target Analyte | Sensing Mechanism | Potential Signal Output |

| Transition Metal Ions (e.g., Fe³⁺, Cu²⁺) | Coordination to the pyridin-3-ol moiety | Fluorescence quenching or enhancement |

| Lanthanide Ions | Antenna effect from the aromatic system | Time-resolved luminescence |

| Anions | Interaction with a modified binding pocket | Colorimetric change |

Future Research Perspectives and Interdisciplinary Opportunities for 5 3 Chlorophenyl Pyridin 3 Ol Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The advancement of synthetic organic chemistry provides a continuous impetus for developing more efficient, cost-effective, and environmentally benign methods for the preparation of valuable compounds. For 5-(3-Chlorophenyl)pyridin-3-ol and its analogs, future research in synthetic methodology could focus on several key areas.

One promising direction is the exploration of one-pot, multi-component reactions . These strategies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. The development of novel catalytic systems, potentially utilizing earth-abundant metals or organocatalysts, could facilitate the efficient assembly of the 5-aryl-pyridin-3-ol scaffold from readily available starting materials.

Furthermore, the application of flow chemistry presents an opportunity for the continuous and scalable synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety compared to traditional batch processes.

Another area ripe for innovation is the use of C-H activation strategies. Direct functionalization of the pyridine (B92270) or phenyl rings through C-H activation would circumvent the need for pre-functionalized starting materials, thereby shortening synthetic routes and improving atom economy.

The following table summarizes potential novel synthetic approaches:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, time and cost savings. | Development of novel catalysts, optimization of reaction conditions. |

| Flow Chemistry | Scalability, improved safety, precise process control, higher purity. | Reactor design, optimization of flow parameters, integration with downstream processing. |

| C-H Activation | Shorter synthetic routes, improved atom economy, access to novel analogs. | Catalyst development (e.g., transition metal catalysts), regioselectivity control. |

Exploration of Undiscovered Biological Targets and Pathways

While the biological activities of many pyridine derivatives have been investigated, the specific therapeutic potential of this compound remains largely uncharted territory. Future research should be directed towards a comprehensive exploration of its interactions with various biological targets and pathways.

High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels could rapidly identify potential biological activities. This unbiased approach may reveal unexpected therapeutic applications for the compound.

Following initial hits from HTS, target deconvolution and validation studies will be crucial. Techniques such as chemical proteomics, affinity chromatography, and genetic approaches can be employed to identify the specific protein targets of this compound. Subsequent validation using cellular and animal models will be necessary to confirm the therapeutic relevance of these targets.

Furthermore, investigating the compound's effect on complex cellular signaling pathways through systems biology approaches, including transcriptomics, proteomics, and metabolomics, could provide a more holistic understanding of its mechanism of action. This may uncover novel pathways that are modulated by this class of compounds.

The following table outlines potential areas of biological exploration:

| Research Area | Methodology | Potential Outcomes |

| High-Throughput Screening | Biochemical and cell-based assays against diverse target classes. | Identification of initial biological activities (e.g., enzyme inhibition, receptor modulation). |

| Target Deconvolution | Chemical proteomics, affinity chromatography, genetic methods. | Identification and validation of specific protein targets. |

| Systems Biology | Transcriptomics, proteomics, metabolomics. | Understanding of the compound's impact on global cellular pathways. |

Integration with Artificial Intelligence and Machine Learning in Molecular Design

The convergence of chemistry and artificial intelligence (AI) offers powerful new tools for accelerating the drug discovery and development process. For this compound, AI and machine learning (ML) can be integrated at various stages of research.

Predictive modeling using quantitative structure-activity relationship (QSAR) and machine learning algorithms can be employed to predict the biological activities and physicochemical properties of novel analogs of this compound. By training models on existing data for related compounds, researchers can prioritize the synthesis of molecules with the highest probability of desired activity and favorable drug-like properties.

Generative models , such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used for the de novo design of novel molecules based on the 5-aryl-pyridin-3-ol scaffold. These models can explore a vast chemical space to propose new structures with optimized properties, potentially leading to the discovery of compounds with enhanced potency and selectivity.

In silico screening and molecular docking simulations, powered by machine learning, can be used to virtually screen large libraries of compounds against specific biological targets. This computational approach can help to identify promising candidates for further experimental validation, thereby reducing the time and cost associated with traditional screening methods.

The integration of AI and ML in the research of this compound is summarized in the table below:

| AI/ML Application | Technique | Objective |

| Predictive Modeling | QSAR, Random Forest, Support Vector Machines. | Predict biological activity and ADMET properties of new analogs. |

| De Novo Molecular Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). | Generate novel molecular structures with optimized properties. |

| Virtual Screening | Molecular docking, machine learning-based scoring functions. | Identify potential binders to specific biological targets from large compound libraries. |

Sustainable and Scalable Production for Diverse Applications

For this compound to find widespread application, the development of sustainable and scalable production methods is paramount. This involves considering the entire lifecycle of the chemical process, from raw material sourcing to waste management.

The principles of green chemistry should guide the development of synthetic routes. This includes the use of renewable feedstocks, the selection of environmentally benign solvents, and the design of energy-efficient processes. For instance, exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations, could offer a highly selective and sustainable alternative to traditional chemical synthesis.

Process intensification through technologies like continuous flow reactors and microwave-assisted synthesis can lead to more efficient and scalable production. These methods often result in higher yields, shorter reaction times, and reduced energy consumption compared to conventional batch processing.

Furthermore, a focus on circular economy principles, such as catalyst recycling and solvent recovery, will be essential for minimizing the environmental footprint of large-scale production.

The table below highlights key aspects of sustainable and scalable production:

| Focus Area | Approach | Goal |

| Green Chemistry | Biocatalysis, use of renewable feedstocks, green solvents. | Minimize environmental impact and improve process safety. |

| Process Intensification | Continuous flow chemistry, microwave-assisted synthesis. | Enhance efficiency, scalability, and reduce energy consumption. |

| Circular Economy | Catalyst recycling, solvent recovery and reuse. | Reduce waste and promote resource efficiency. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(3-Chlorophenyl)pyridin-3-ol, and how are intermediates characterized?

- Methodological Answer : A key synthetic route involves the hydrolysis of 5-((3-chlorophenyl)-3-chloro-pyridin-2-yl)-nitrile to form [(5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl)-amino]acetic acid, followed by deprotection and purification steps. Intermediate characterization relies on techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. The use of halogenated precursors requires careful control of reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions .

- Advanced Note : For chloromethylated derivatives, zinc chloride or aluminum chloride catalysts are used in reflux conditions with formaldehyde and hydrochloric acid, as seen in structurally analogous pyridine syntheses .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer : Structural confirmation employs a combination of mass spectrometry (MS) for molecular weight verification and infrared (IR) spectroscopy to identify hydroxyl (-OH) and aromatic C-Cl bonds. X-ray crystallography may be used for crystalline derivatives to resolve positional isomerism, particularly when distinguishing between meta- and para-substituted chlorophenyl groups. For non-crystalline samples, 2D NMR (e.g., COSY, HSQC) resolves coupling patterns between pyridine and chlorophenyl protons .

Advanced Research Questions

Q. What methodological considerations are critical when analyzing the biological activity of this compound derivatives in stress-related models?

- Answer : In vivo studies using animal models (e.g., dogs, horses) require dose optimization to balance bioavailability and toxicity. For stress-related applications, derivatives like TT001 and TT002 are administered in combination with disorders such as anxiety or wound healing. Experimental design should include control groups treated with selective serotonin reuptake inhibitors (SSRIs) to benchmark efficacy. Tissue-specific pharmacokinetics (e.g., blood-brain barrier penetration) must be assessed via LC-MS/MS to correlate plasma concentrations with therapeutic effects .

Q. How can researchers address discrepancies in reported biological activities of halogenated pyridinols across studies?

- Answer : Contradictions often arise from variations in substituent positioning (e.g., 3-chlorophenyl vs. 4-chlorophenyl) or hydroxyl group orientation. To resolve these, comparative studies using isosteric analogs (e.g., replacing Cl with F or CF3) should be conducted under standardized assay conditions. Meta-analyses of IC50 values across receptor binding assays (e.g., GABA-A, NMDA) can identify structure-activity relationships (SAR). For example, 5-(3-chlorophenyl) derivatives show higher stress-modulating activity than 5-(4-chlorophenyl) variants due to enhanced hydrophobic interactions with target proteins .

Q. What advanced analytical techniques ensure the purity and stability of this compound during long-term storage?

- Answer : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) combined with HPLC-UV/MS monitor degradation products like oxidized quinoline derivatives. For hygroscopic samples, lyophilization and storage in argon-filled vials at -20°C are recommended. Quantitative NMR (qNMR) using maleic acid as an internal standard provides accurate purity quantification without column-based separation biases. Trace metal analysis (ICP-MS) is critical if metal catalysts (e.g., AlCl3) are used in synthesis, as residual metals can catalyze decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.